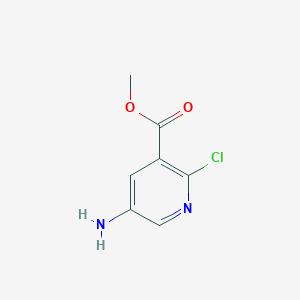

Methyl 5-amino-2-chloronicotinate

Description

Methyl 5-amino-2-chloronicotinate (CAS: 886435-73-0) is a pyridine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . Key identifiers include:

- Synonyms: 5-Amino-2-chloro-nicotinic acid methyl ester, Methyl 5-amino-2-chloropyridine-3-carboxylate .

- Storage: Requires storage in a dry, sealed environment under inert atmosphere at 2–8°C to prevent degradation .

- Applications: Used in pharmaceutical research, particularly as a synthetic intermediate .

Properties

IUPAC Name |

methyl 5-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOFXAOIWIQBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-chloronicotinate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-aminonicotinate with N-chlorosuccinimide in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form different nitrogen-containing compounds .

Scientific Research Applications

Scientific Research Applications

Methyl 5-amino-2-chloronicotinate has diverse applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Research : Ongoing research indicates its potential as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells .

Biological Studies

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially serving as a lead compound for enzyme inhibitors .

- Receptor Modulation : It can modulate receptor activity due to its ability to form hydrogen bonds and halogen interactions with biological targets .

Material Science

- Building Block for Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of new materials and chemical manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be notably low, suggesting strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Anticancer Properties

In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-amino-2-chloronicotinate (CAS: 884495-40-3)

Methyl 5-amino-6-chloronicotinate (CAS: 211915-96-7)

Methyl 4-amino-2-chloronicotinate (CAS: 1018678-37-9)

- Key Differences: Amino Group Position: Amino group at position 4 instead of 5, affecting resonance stabilization and acidity. Similarity Score: 0.86 .

5-Amino-2-chloropyridine-3-carboxylic Acid (CAS: 42959-39-7)

Ethyl 2-(benzylamino)-5-chloronicotinate (CAS: 1706429-08-4)

- Molecular Formula : C₁₅H₁₅ClN₂O₂

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : Chlorine at position 2 (original compound) vs. 6 (CAS 211915-96-7) significantly impacts electronic properties. Position 2 chlorine enhances electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions .

- Ester vs. Acid : The methyl ester group in the parent compound improves stability compared to the free acid (CAS 42959-39-7), which is more reactive but less stable under ambient conditions .

- Biological Relevance: Ethyl 2-(benzylamino)-5-chloronicotinate (CAS 1706429-08-4) demonstrates how bulky substituents can enhance binding to hydrophobic enzyme pockets .

Biological Activity

Methyl 5-amino-2-chloronicotinate (MACN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of MACN, supported by research findings and case studies.

This compound has the molecular formula and a molecular weight of 176.59 g/mol. The compound features an amino group and a chlorine atom on the pyridine ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClN2O2 |

| Molecular Weight | 176.59 g/mol |

| Log P (Octanol/Water) | 1.71 |

| Solubility | Soluble in methanol |

Synthesis Methods

The synthesis of MACN typically involves halogenation followed by amination and esterification reactions. A common method includes the reaction of 2-chloronicotinic acid with methylamine in the presence of a catalyst, resulting in the formation of MACN.

Antimicrobial Properties

Research has indicated that MACN exhibits significant antimicrobial activity against various pathogens. A study published in PubChem highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it may serve as a potential lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have shown that MACN can induce apoptosis in cancer cell lines. For instance, a study demonstrated that MACN inhibited cell proliferation in human breast cancer cells (MCF-7) and induced cell cycle arrest at the G0/G1 phase. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of MACN. In animal models of neurodegenerative diseases, MACN administration resulted in reduced oxidative stress and inflammation, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

The biological activity of MACN is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : MACN may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The amino group allows for hydrogen bonding with receptors, potentially modulating their activity.

- Oxidative Stress Reduction : By scavenging free radicals, MACN may protect neuronal cells from oxidative damage.

Case Studies

- Antimicrobial Efficacy : A case study evaluated MACN's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties.

- Cancer Cell Line Studies : In research involving MCF-7 cells, treatment with MACN at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 25 µM.

- Neuroprotection : In vivo studies using a rat model of Alzheimer's disease showed that MACN treatment led to improved cognitive function as assessed by the Morris water maze test, alongside reduced levels of amyloid-beta plaques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.